

A Technical Guide to the Preclinical Profile of Rilzabrutinib

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Compound of Interest

Compound Name: (E)-Rilzabrutinib

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Executive Summary

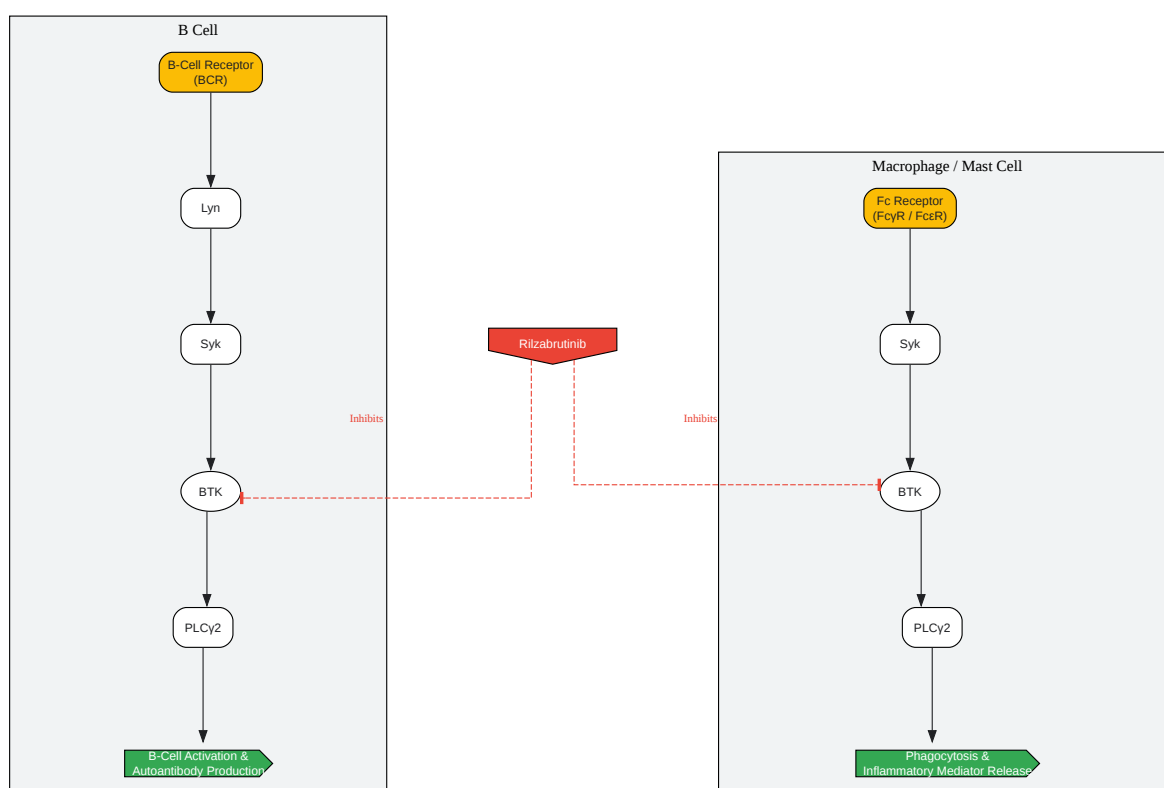
Rilzabrutinib (formerly PRN1008) is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK) developed for the treatment of immune-mediated diseases.[1][2] BTK is a critical signaling enzyme in both adaptive and innate immune cells, including B cells, macrophages, mast cells, and basophils.[1][2] By targeting BTK, rilzabrutinib modulates multiple pathogenic pathways, including B-cell receptor (BCR) and Fc receptor (FcR) signaling, thereby reducing autoantibody production and inhibiting inflammatory responses.[3] Its unique reversible covalent binding mechanism allows for high selectivity, a long residence time on the BTK target, and sustained pharmacodynamic effects despite low systemic exposure and a short plasma half-life. This preclinical technical guide summarizes the key in vitro and in vivo data, details relevant experimental methodologies, and visualizes the core mechanisms and workflows associated with rilzabrutinib's development.

Mechanism of Action and Kinase Selectivity

Rilzabrutinib is designed to form a reversible covalent bond with a non-catalytic cysteine residue (Cys481) within the active site of BTK. This "Tailored Covalency" results in a rapid on-rate and a slow off-rate, leading to prolonged and durable inhibition of BTK activity. Unlike irreversible inhibitors, this reversibility is thought to mitigate the risk of permanent off-target modification and associated toxicities.

Signaling Pathway Inhibition

Rilzabrutinib potently blocks downstream signaling from both B-cell receptors (BCR) and Fc receptors (FcγR and FcεR), which are central to the pathophysiology of many autoimmune diseases. In B cells, this leads to reduced activation and proliferation, and consequently, decreased production of pathogenic autoantibodies. In myeloid cells like macrophages, basophils, and mast cells, rilzabrutinib inhibits FcR-mediated activation, phagocytosis, and the release of inflammatory mediators.



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Caption: Rilzabrutinib inhibits BTK in B-cell and myeloid cell signaling pathways.

Kinase Inhibition Profile

Rilzabrutinib demonstrates high selectivity for BTK. In a broad kinase panel screening, it displayed potent activity against a very limited number of kinases, minimizing the potential for

off-target effects.

Table 1: In Vitro Kinase Inhibition Profile of Rilzabrutinib

Kinase Target	IC50 (nM)	Kinases with >90% Inhibition at 1 μ M
BTK	1.3	BTK
RLK (TXK)	<10	RLK
TEC	<10	TEC
BMX	<10	BMX
BLK	<10	BLK
ERBB4	Not specified	ERBB4
ITK	Residence Time: 44 min	-

| EGFR | No activity reported | - |

Data compiled from multiple preclinical studies.

In Vitro Cellular Activity

Rilzabrutinib's inhibitory effects on BTK translate to potent functional activity across various immune cell types without inducing cell death.

B-Cell Function

Rilzabrutinib effectively inhibits BCR-dependent B-cell proliferation and the production of both IgM and IgG antibodies.

Table 2: Rilzabrutinib Activity in Cellular B-Cell Assays

Assay	Endpoint Measured	IC50 (nM)
B-Cell Activation	anti-IgM induced CD69 expression	Potent inhibition reported
T-cell Dependent IgG Production	IgG levels (anti-CD40 + IL-21 stim.)	20 ± 20

| T-cell Dependent IgM Production | IgM levels (anti-CD40 + IL-21 stim.) | 800 ± 1000 |

Innate Immune Cell Function

The compound also demonstrates potent inhibition of FcR signaling in basophils, mast cells, and macrophages. This activity is crucial for its therapeutic effect in diseases driven by autoantibody-mediated phagocytosis or mast cell degranulation.

Table 3: Rilzabrutinib Activity in Innate Immune Cell Assays

Cell Type	Pathway	Endpoint Measured	Result
Human Basophils	FcεR (IgE-mediated)	Degranulation (CD63 expression)	Potent inhibition
Macrophages	FcγR	Phagocytosis of antibody-coated cells	Inhibition reported

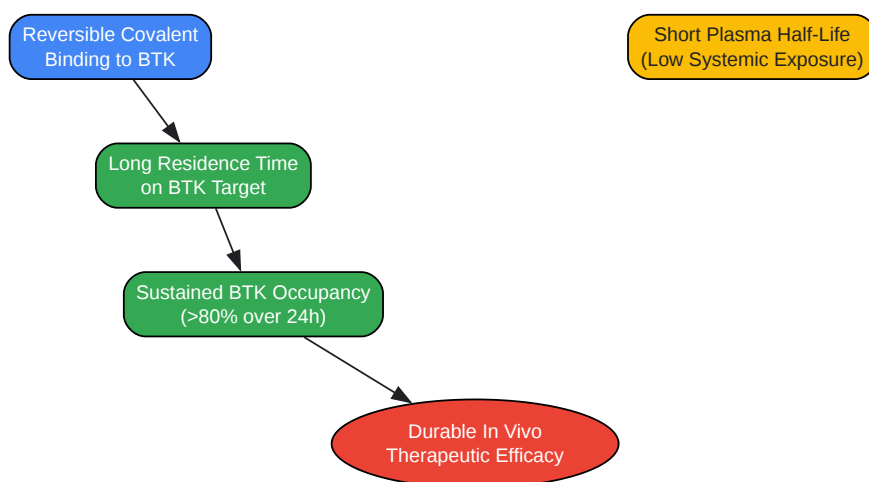
| Platelets | GPVI / CLEC-2 | Platelet Aggregation | No significant interference with normal platelet aggregation |

In Vivo Preclinical Efficacy

Rilzabrutinib has demonstrated significant, dose-dependent efficacy in multiple rodent and canine models of immune-mediated diseases.

Logical Relationship: Pharmacokinetics and Pharmacodynamics

A key feature of rilzabrutinib is its ability to achieve sustained target occupancy and biological effect despite having a short plasma half-life (~3-4 hours). This is attributed to the long residence time of the drug on the BTK enzyme, a direct result of its reversible covalent binding mechanism.



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Caption: The relationship between Rilzabrutinib's binding, PK, and durable PD effect.

Efficacy in Animal Models

Rilzabrutinib has shown protective and therapeutic effects across various models of autoimmune disease.

Table 4: Summary of Rilzabrutinib Efficacy in In Vivo Models

Disease Model	Species	Key Findings
Collagen-Induced Arthritis (CIA)	Rat	Dose-dependent improvement in clinical scores and joint pathology.
Immune Thrombocytopenia (ITP)	Mouse	Significant, dose-dependent prevention of platelet loss.
Antibody-Induced Nephritis	Mouse	Protection against kidney damage.
Arthus Reaction	Rat	Blockade of autoantibody-mediated FcγR signaling.

| Pemphigus Foliaceus | Canine | Rapid clinical improvement and substantial/complete disease control. |

Experimental Protocols and Workflows

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are overviews of key experimental protocols used in the evaluation of rilzabrutinib.

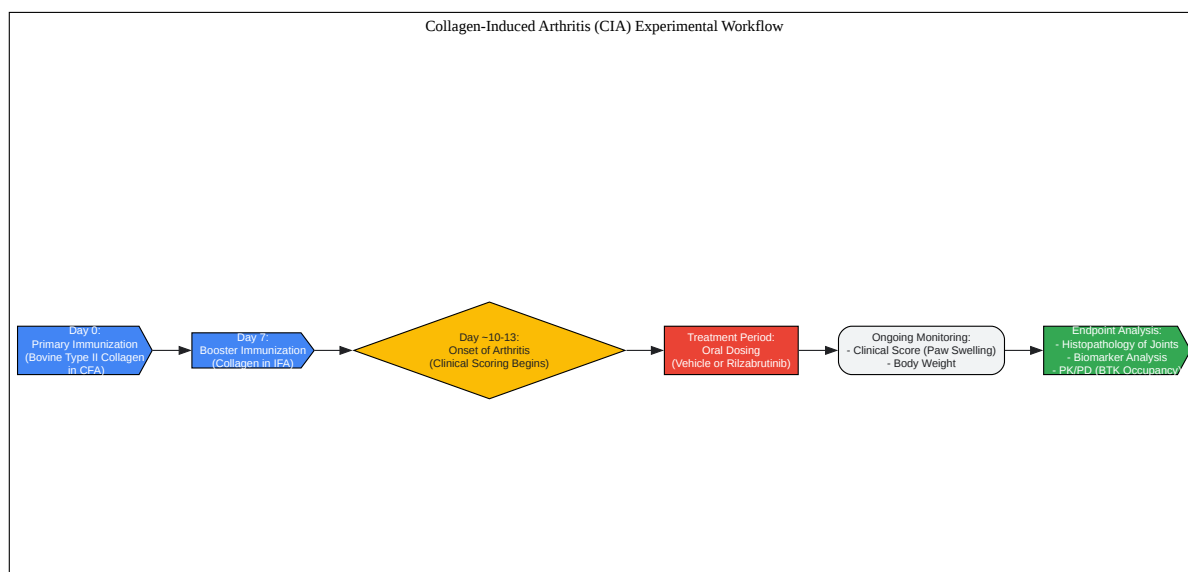
In Vitro Kinase and Cellular Assays

- Kinase Selectivity Screen:** Rilzabrutinib (e.g., at 1 μ M) is incubated with a large panel of recombinant kinases (e.g., 251 kinases) in an ATP-competitive enzymatic inhibition assay. The percentage of inhibition is measured, and for kinases showing significant inhibition (>50%), a full dose-response curve is generated to determine the IC₅₀ value.
- B-Cell Antibody Production Assay:** Primary B cells are isolated and stimulated with T-cell dependent activators (e.g., anti-CD40 and IL-21). The cells are cultured in the presence of varying concentrations of rilzabrutinib. After a set incubation period (e.g., 72-96 hours), supernatants are collected, and the concentrations of secreted IgG and IgM are quantified using ELISA.

- **Basophil Activation Test (BAT):** Whole human blood is incubated with an IgE-receptor cross-linking agent in the presence of rilzabrutinib or vehicle control. Following stimulation, red blood cells are lysed, and the remaining leukocytes are stained with fluorescent antibodies against surface markers (e.g., CD203c for basophils and CD63 as a marker of degranulation). The percentage of activated (CD63+) basophils is then quantified using flow cytometry.

In Vivo Study Workflow: Collagen-Induced Arthritis (CIA) Model

The CIA model is a standard preclinical model for rheumatoid arthritis. The workflow involves inducing the disease and then administering the therapeutic agent to assess its effect on disease progression.



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